![molecular formula C13H22N4O2 B4260275 4-[4-(2-methoxyethoxy)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B4260275.png)
4-[4-(2-methoxyethoxy)-1-piperidinyl]-6-methyl-2-pyrimidinamine
Übersicht
Beschreibung
4-[4-(2-methoxyethoxy)-1-piperidinyl]-6-methyl-2-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer and autoimmune diseases. This compound belongs to the class of pyrimidine kinase inhibitors and has been extensively studied for its mechanism of action and its potential applications in the field of cancer research.
Wirkmechanismus
The mechanism of action of 4-[4-(2-methoxyethoxy)-1-piperidinyl]-6-methyl-2-pyrimidinamine involves the inhibition of various tyrosine kinases, including BTK, which plays a crucial role in the development and progression of B-cell malignancies. 4-[4-(2-methoxyethoxy)-1-piperidinyl]-6-methyl-2-pyrimidinamine binds to the ATP-binding site of BTK and prevents its activation, thereby inhibiting the downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
4-[4-(2-methoxyethoxy)-1-piperidinyl]-6-methyl-2-pyrimidinamine has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the induction of apoptosis, and the inhibition of cancer cell proliferation. It has also been shown to modulate the immune response by inhibiting the activity of various immune cells, including B-cells and T-cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[4-(2-methoxyethoxy)-1-piperidinyl]-6-methyl-2-pyrimidinamine is its specificity towards BTK and other tyrosine kinases, which makes it a promising candidate for the treatment of B-cell malignancies. However, one of the limitations of 4-[4-(2-methoxyethoxy)-1-piperidinyl]-6-methyl-2-pyrimidinamine is its potential toxicity towards other cell types, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research on 4-[4-(2-methoxyethoxy)-1-piperidinyl]-6-methyl-2-pyrimidinamine, including the development of more potent and specific inhibitors, the identification of new targets for cancer therapy, and the investigation of its potential applications in the treatment of autoimmune diseases. Additionally, further studies are needed to investigate the potential toxicity and side effects of 4-[4-(2-methoxyethoxy)-1-piperidinyl]-6-methyl-2-pyrimidinamine, as well as its pharmacokinetics and pharmacodynamics in vivo.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-methoxyethoxy)-1-piperidinyl]-6-methyl-2-pyrimidinamine has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the activity of various tyrosine kinases, including BTK, which is involved in the development of B-cell malignancies. 4-[4-(2-methoxyethoxy)-1-piperidinyl]-6-methyl-2-pyrimidinamine has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
4-[4-(2-methoxyethoxy)piperidin-1-yl]-6-methylpyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-10-9-12(16-13(14)15-10)17-5-3-11(4-6-17)19-8-7-18-2/h9,11H,3-8H2,1-2H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUJJFIRUKOIAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCC(CC2)OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.